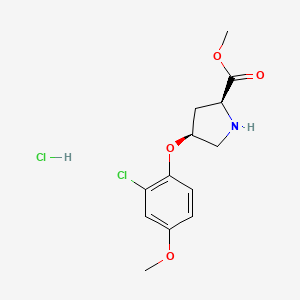
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Vue d'ensemble
Description
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride, also known as MPPP, is a synthetic compound which has been studied for its potential use in a variety of scientific applications. It is a synthetic piperidine derivative which has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Cancer Treatment : A study discusses a compound structurally related to 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride, which shows potential in inhibiting Aurora A kinase, suggesting its possible application in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Spectroscopy Studies : Research has used NMR spectroscopy to study the stereostructural elucidation of substituted piperidine derivatives, including compounds similar to 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride (A. Cholli, D. Pennino, 1988).
Neurological and Psychiatric Research : Piperidine derivatives have been studied for their roles in psychiatric disorders and their potential as psychotherapeutic agents, which might be relevant for 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride (L. Abood, F. Rinaldi, Virginia Eagleton, 1961).
Pharmaceutical Synthesis : The efficient synthesis of piperidine dihydrochloride salts is reported, which is essential for their use as building blocks in pharmaceutical research, including 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride (Gildas P Deniau et al., 2008).
Chemical Structure Analysis : Studies have explored the molecular structure of piperidine derivatives, which aids in understanding the properties and potential applications of compounds like 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride (I. Khan et al., 2013).
Alkaloid Synthesis : Research has focused on the synthesis of piperidine-related alkaloids, which is relevant for understanding the synthetic pathways and applications of 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride (H. Takahata et al., 1999).
Inhibition of Macrophage Activation : A novel piperidine compound showed inhibition of macrophage activation, which could be relevant for understanding the immunomodulatory properties of 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride (M. Takeiri et al., 2011).
Propriétés
IUPAC Name |
2-methyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-6-3-5-9-14(11)10-12-7-2-4-8-13-12;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNDBNLRLKSETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424608.png)


![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1424614.png)


![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424618.png)
![Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424620.png)
